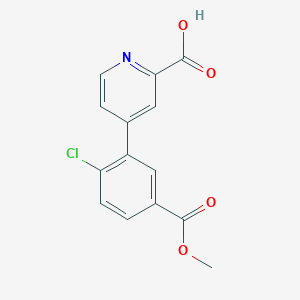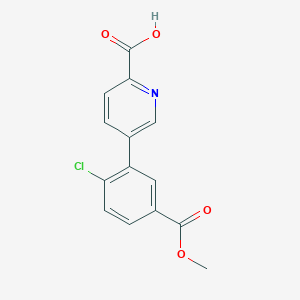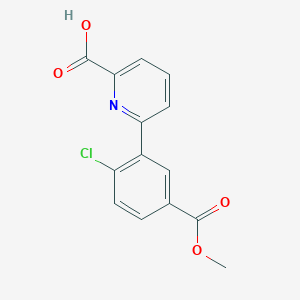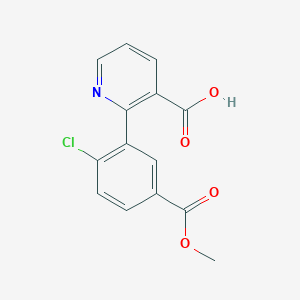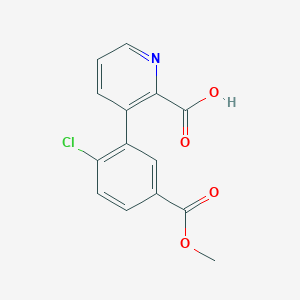
3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%
説明
3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid (CMPPA) is a versatile molecule with a wide array of potential applications in the laboratory. CMPPA is a small molecule that can be synthesized in a variety of ways, making it a useful building block for a variety of chemical reactions. CMPPA has been studied extensively in scientific research, and its mechanism of action and biochemical and physiological effects have been elucidated. Additionally, CMPPA has been used in a wide range of laboratory experiments, and its advantages and limitations for such experiments have been explored. Finally, there are a variety of potential future directions for CMPPA research.
作用機序
The mechanism of action of 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% binds to certain proteins in the body, which can lead to a variety of biochemical and physiological effects. 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has also been shown to interact with certain enzymes, which can lead to changes in the activity of those enzymes. Additionally, 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to interact with certain receptors, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In particular, 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain compounds. 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has also been shown to interact with certain receptors, which can lead to changes in cell signaling pathways. Additionally, 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to interact with certain proteins, which can lead to changes in the expression of certain genes.
実験室実験の利点と制限
3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is a versatile molecule that can be used in a variety of laboratory experiments. One advantage of 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is that it can be synthesized in a variety of ways, making it a useful building block for a variety of chemical reactions. Additionally, 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been studied extensively in scientific research, and its mechanism of action and biochemical and physiological effects have been elucidated. However, 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is a small molecule, and its effects may be limited in certain experiments. Additionally, 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is not soluble in water, and this can limit its use in certain laboratory experiments.
将来の方向性
There are a variety of potential future directions for 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% research. One potential direction is to further explore the mechanism of action of 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% in medicinal chemistry and organic synthesis. Finally, further research could be conducted to explore the potential of 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% as a source of energy in fuel cells and as a potential catalyst for a variety of reactions.
合成法
3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-5-methoxybenzaldehyde with picolinic acid in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction yields 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% as the major product, with other minor products being formed as byproducts. Other methods of synthesis include the reaction of 2-chloro-5-methoxybenzaldehyde with pyridine in the presence of an acid catalyst, as well as the reaction of 2-chloro-5-methoxybenzaldehyde with picolinic anhydride.
科学的研究の応用
3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been studied extensively in scientific research, and its potential applications range from medicinal chemistry to organic synthesis. In medicinal chemistry, 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been studied as a potential drug candidate for the treatment of cancer and other diseases. In organic synthesis, 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used as a versatile building block for a variety of chemical reactions. 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has also been studied as a potential source of energy in fuel cells and as a potential catalyst for a variety of reactions.
特性
IUPAC Name |
3-(2-chloro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)8-4-5-11(15)10(7-8)9-3-2-6-16-12(9)13(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQZJQJJKTXXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164140 | |
| Record name | 2-Pyridinecarboxylic acid, 3-[2-chloro-5-(methoxycarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-21-3 | |
| Record name | 2-Pyridinecarboxylic acid, 3-[2-chloro-5-(methoxycarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261950-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 3-[2-chloro-5-(methoxycarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393994.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393997.png)
![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394004.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6394007.png)
![2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394008.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6394015.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6394021.png)
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394052.png)
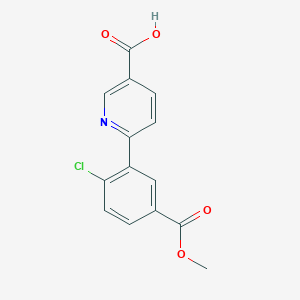
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6394071.png)
